Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH

描述

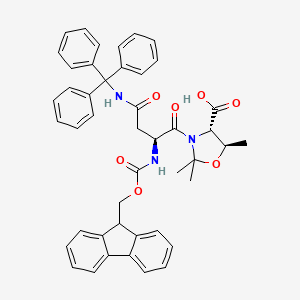

Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH is a protected peptide derivative used in solid-phase peptide synthesis. This compound is essential in the synthesis of peptides, which are gaining attention as potential drugs due to their specificity and efficacy . The compound consists of Fmoc (9-fluorenylmethyloxycarbonyl) protecting group for the amino terminus, Asn (asparagine) with a Trt (trityl) protecting group, and Thr (threonine) with Psime (pseudoproline) and Mepro (methylproline) protecting groups.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH typically involves solid-phase peptide synthesis (SPPS). This method uses a solid polymeric support to facilitate the sequential addition of amino acids . The process begins with the attachment of the first amino acid to the resin, followed by the deprotection of the Fmoc group using a base such as piperidine in dimethylformamide (DMF). Subsequent amino acids are added through coupling reactions using reagents like HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine). The Trt and Psime protecting groups are removed under acidic conditions, typically using trifluoroacetic acid (TFA) in the presence of scavengers like water and triisopropylsilane (TIS) .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of greener solvents and optimized reaction conditions are also considered to minimize environmental impact .

化学反应分析

Types of Reactions

Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH undergoes several types of reactions during peptide synthesis:

Deprotection Reactions: Removal of the Fmoc group using bases like piperidine.

Coupling Reactions: Formation of peptide bonds using coupling reagents such as HBTU and DIPEA.

Cleavage Reactions: Removal of the peptide from the resin and deprotection of side chains using TFA.

Common Reagents and Conditions

Deprotection: Piperidine in DMF.

Coupling: HBTU and DIPEA in DMF.

Cleavage: TFA with scavengers like water and TIS.

Major Products

The major product formed from these reactions is the desired peptide sequence with all protecting groups removed, ready for further purification and characterization .

科学研究应用

Peptide Synthesis

Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH is primarily utilized in solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a solid support, facilitating the creation of complex peptides with high purity and yield. The presence of the pseudoproline modification helps to minimize aggregation during synthesis, which is crucial for producing peptides that are biologically active and stable. Studies have shown that this compound enhances peptide quality by reducing misfolding and aggregation caused by hydrophobic interactions .

Drug Development

In drug development, this compound serves as a building block for designing peptide-based therapeutics. Its unique properties enable the creation of peptides that can target specific diseases more effectively than traditional small molecules. The ability to stabilize conformations through the pseudoproline modification enhances the therapeutic potential of synthesized peptides .

Bioconjugation

The compound is also pivotal in bioconjugation processes , where it facilitates the attachment of peptides to various biomolecules. This capability is essential for creating targeted drug delivery systems that enhance the efficacy of therapeutic agents. By enabling precise modifications and conjugations, this compound contributes significantly to advancements in therapeutic strategies .

Protein Engineering

In protein engineering research, this amino acid derivative aids in designing modified proteins that can be studied for their interactions and functions. By incorporating this compound into protein constructs, researchers can investigate how structural modifications affect protein stability and functionality, which is vital for biotechnological applications .

Neuroscience Research

The application of this compound extends into neuroscience, where it is used in synthesizing neuropeptides. These neuropeptides are crucial for understanding neurological pathways and developing treatments for neurodegenerative diseases. The ability to create stable and functional neuropeptides using this compound enables significant advancements in neurological research .

Case Studies and Research Findings

作用机制

The mechanism of action of Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH involves its role as a protected peptide derivative in SPPS. The Fmoc group protects the amino terminus during synthesis, preventing unwanted side reactions. The Trt and Psime groups protect the side chains of asparagine and threonine, respectively, ensuring the correct sequence and structure of the final peptide .

相似化合物的比较

Similar Compounds

- Fmoc-Asn(Trt)-Ser(Psime,Mepro)-OH

- Fmoc-Asn(Trt)-Thr(tBu)-OH

- Fmoc-Asn(Trt)-Ser(tBu)-OH

Uniqueness

Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH is unique due to the presence of the Psime and Mepro protecting groups, which provide enhanced stability and solubility during synthesis. This makes it particularly useful for synthesizing complex peptides with high purity and yield .

生物活性

Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH is a synthetic amino acid derivative utilized primarily in peptide synthesis. Its unique structure incorporates modifications that enhance its biological activity and stability. This compound is particularly relevant in the fields of medicinal chemistry and biochemistry due to its potential applications in drug development and therapeutic interventions.

Chemical Structure and Properties

- Molecular Formula : C45H43N3O7

- Molecular Weight : 737.84 g/mol

- CAS Number : 957780-59-5

- Purity : ≥ 95% (TLC), ≥ 97% (HPLC) .

The compound features a Fmoc (9-fluorenylmethoxycarbonyl) protecting group, a Trt (trityl) group for asparagine, and a psi(Me,Me)Pro modification that stabilizes the peptide backbone against proteolytic degradation.

Biological Activity

This compound exhibits several notable biological activities:

- Peptide Synthesis : The compound is widely used in solid-phase peptide synthesis (SPPS), facilitating the incorporation of asparagine and threonine into peptide sequences. Its structural modifications help prevent aggregation during synthesis, improving yield and purity .

- Stability Against Proteolysis : The psi(Me,Me)Pro modification enhances resistance to enzymatic degradation, making it suitable for therapeutic peptides that require prolonged activity in biological systems .

- Cellular Effects : Preliminary studies indicate that peptides incorporating this compound may influence cellular pathways related to apoptosis and immune response modulation. These effects are critical for developing peptides targeting cancer or autoimmune diseases .

Research Findings

Recent research has focused on the synthesis and application of peptides containing this compound:

- Case Study 1 : A study demonstrated the synthesis of a peptide with enhanced anti-cancer activity by incorporating this compound. The resulting peptide showed increased cytotoxicity against various cancer cell lines compared to non-modified counterparts .

- Case Study 2 : Another investigation highlighted the use of this amino acid derivative in creating immunogenic peptides that could be used for vaccine development. The stability provided by the psi(Me,Me)Pro modification was crucial for maintaining the integrity of the peptide during immune response elicitation .

Data Table: Comparison of Biological Activities

| Activity Type | This compound | Non-modified Peptides |

|---|---|---|

| Stability (Proteolytic) | High | Low |

| Cytotoxicity (Cancer Cells) | Moderate to High | Low |

| Immunogenic Response | Enhanced | Standard |

属性

IUPAC Name |

(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H43N3O7/c1-29-40(42(51)52)48(44(2,3)55-29)41(50)38(46-43(53)54-28-37-35-25-15-13-23-33(35)34-24-14-16-26-36(34)37)27-39(49)47-45(30-17-7-4-8-18-30,31-19-9-5-10-20-31)32-21-11-6-12-22-32/h4-26,29,37-38,40H,27-28H2,1-3H3,(H,46,53)(H,47,49)(H,51,52)/t29-,38+,40+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJHPIXXMBAZHL-CRSWUFPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(C(O1)(C)C)C(=O)C(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H43N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301100731 | |

| Record name | (5R)-3-[(2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1,4-dioxo-4-[(triphenylmethyl)amino]butyl]-2,2,5-trimethyl-4-oxazolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301100731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

737.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957780-59-5 | |

| Record name | (5R)-3-[(2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1,4-dioxo-4-[(triphenylmethyl)amino]butyl]-2,2,5-trimethyl-4-oxazolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957780-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5R)-3-[(2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1,4-dioxo-4-[(triphenylmethyl)amino]butyl]-2,2,5-trimethyl-4-oxazolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301100731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。